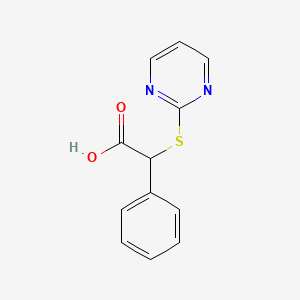
Phenyl(pyrimidin-2-ylsulfanyl) acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(pyrimidin-2-ylsulfanyl) acetic acid is an organic compound with the molecular formula C12H10N2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a phenyl group attached to the sulfur atom at the 2-position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(pyrimidin-2-ylsulfanyl) acetic acid typically involves the reaction of 2-chloropyrimidine with thiophenol in the presence of a base, followed by the addition of chloroacetic acid. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(pyrimidin-2-ylsulfanyl) acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Phenyl(pyrimidin-2-ylsulfanyl) acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of phenyl(pyrimidin-2-ylsulfanyl) acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The sulfur atom in the compound may play a role in modulating oxidative processes, while the pyrimidine ring can interact with nucleic acids and proteins, potentially affecting cellular functions .
Comparaison Avec Des Composés Similaires
Phenyl(pyrimidin-2-ylsulfanyl) acetic acid can be compared with other similar compounds, such as:
2-Phenylthioacetic acid: Similar structure but lacks the pyrimidine ring.
Pyrimidine-2-thiol: Contains the pyrimidine ring but lacks the phenyl group.
Phenyl(pyrimidin-4-ylsulfanyl) acetic acid: Similar structure but with the sulfur atom at the 4-position of the pyrimidine ring.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C12H10N2O2S |
|---|---|
Poids moléculaire |
246.29 g/mol |
Nom IUPAC |
2-phenyl-2-pyrimidin-2-ylsulfanylacetic acid |
InChI |
InChI=1S/C12H10N2O2S/c15-11(16)10(9-5-2-1-3-6-9)17-12-13-7-4-8-14-12/h1-8,10H,(H,15,16) |
Clé InChI |
YOENNECCQWXNRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)SC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-6-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12273893.png)
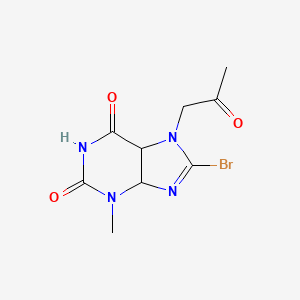
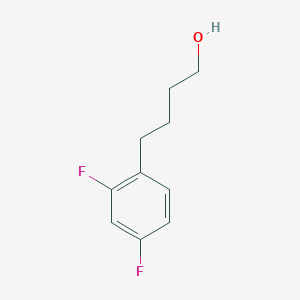
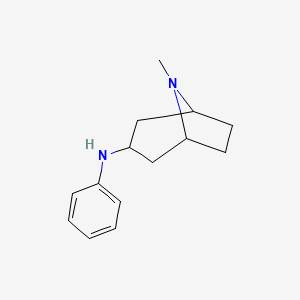
![Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B12273917.png)

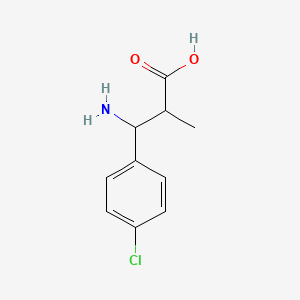
![n-[(3,4-Difluorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12273941.png)
![2,2,2-trifluoro-N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B12273942.png)
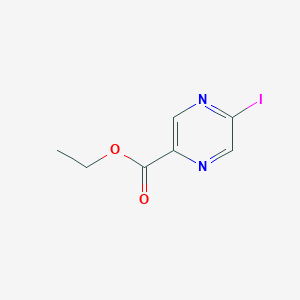
![1,3-Benzenedisulfonic acid, 4-[bis[4-[ethyl(phenylmethyl)amino]phenyl]methyl]-](/img/structure/B12273950.png)
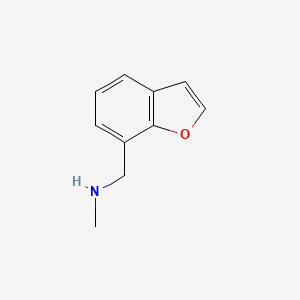
![7-Fluoro-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12273967.png)

